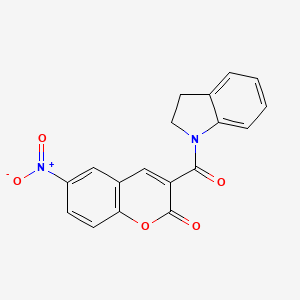

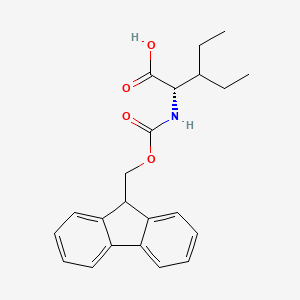

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterogeneous Green Catalysis

A study has demonstrated the synthesis of a polyaniline–graphitic carbon nitride nanocomposite as a heterogeneous green catalyst for the synthesis of indole-substituted 4H-chromenes. This approach emphasizes organic transformation under environmentally sustainable conditions, showcasing high atom economy and low environmental impact. The catalyst exhibited good recyclability and adaptability, highlighting its potential in the synthesis of medicinally significant compounds (Bahuguna et al., 2018).

Organocatalytic Domino Reactions

Research has shown the efficient synthesis of chiral multi-functionalized tetracyclic spirooxindoles with multiple stereocenters through an organocatalytic domino Michael/cyclization reaction of various 3-nitro-2H-chromene derivatives. This process yielded compounds with significant stereoselectivity, demonstrating the versatility of these reactions in creating complex molecular architectures with potential pharmacological applications (Fu et al., 2014).

Fluorescent Probes for Thiol Detection

A novel study utilized the structural motif of chromene as part of a fluorescent probe, exploiting the thiol-chromene "click" nucleophilic pyran ring-opening reaction for the quick detection of thiols. This probe, showcasing specific, rapid, sensitive, and NIR fluorescent detection, holds promise for studying pathological processes related to thiol flux in physiological and pathological conditions (Yang et al., 2019).

Photochromic and Electrochemical Properties

Research into the bromination and reduction of nitro derivatives of spiropyrans, including those related to the 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one structure, has unveiled interesting photochromic and electrochemical properties. These studies contribute to our understanding of the reactivity and potential applications of these compounds in developing photoresponsive materials and in electrochemical devices (Zakhs et al., 1977; Ulanova et al., 1984).

Synthesis of Spirocyclic Oxindoles

Functionalized graphitic carbon nitride has been employed as a reusable catalyst for the one-pot production of various spiro-pyrano chromenes and spiro indole-3,1′-naphthalene tetracyclic systems in aqueous media. This synthesis route emphasizes the catalytic versatility of graphitic carbon nitride and its application in creating complex molecules with potential biocidal properties (Dandia et al., 2021).

Propiedades

IUPAC Name |

3-(2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(19-8-7-11-3-1-2-4-15(11)19)14-10-12-9-13(20(23)24)5-6-16(12)25-18(14)22/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBZXONRXXIKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2767241.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2767248.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)

![4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile](/img/structure/B2767259.png)

![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methoxyacetamide](/img/structure/B2767262.png)